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Compound of Interest

Compound Name: Oxacyclohexadecan-2-one

Cat. No.: B145818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of Oxacyclohexadecan-2-one, a valuable macrocyclic lactone used in the fragrance, flavor,

and pharmaceutical industries. The focus is on sustainable methodologies that utilize

renewable feedstocks, aligning with the principles of green chemistry.

Introduction
Oxacyclohexadecan-2-one, also known as 16-hexadecanolide or cyclopentadecanolide, is a

16-membered macrocyclic lactone prized for its musk-like aroma. Traditionally sourced from

animal musk or synthesized from petrochemical precursors, there is a growing demand for

sustainable and environmentally friendly production routes. This document outlines several key

strategies for synthesizing Oxacyclohexadecan-2-one from renewable resources such as

vegetable oils and their constituent fatty acids. The methodologies covered include chemo-

enzymatic routes, biocatalytic conversions, and chemical catalysis, providing a comprehensive

overview for researchers in academia and industry.

Synthesis Routes from Renewable Feedstocks
Several innovative strategies have been developed to produce Oxacyclohexadecan-2-one
from renewable starting materials. The primary approaches involve the transformation of long-
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chain fatty acids or their derivatives through cyclization reactions.

Chemo-enzymatic Synthesis from Vegetable Oils
A highly effective method utilizes fatty acids from vegetable oils, such as oleic acid or 15-

tetracosenoic acid found in Malania oleifera Chum oil.[1][2] This multi-step process involves

oxidative cleavage of the fatty acid double bond, followed by reduction and enzymatic or

chemical cyclization.

Biocatalytic Macrolactonization
The direct cyclization of ω-hydroxy fatty acids, such as 16-hydroxyhexadecanoic acid, can be

efficiently catalyzed by lipases.[3] This enzymatic approach offers high selectivity and operates

under mild reaction conditions, making it an attractive green alternative to traditional chemical

methods. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is

a particularly effective biocatalyst for this transformation.

Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful chemical tool for the synthesis of macrocycles.[4] This

method involves the formation of a diene ester from a renewable unsaturated fatty acid and an

unsaturated alcohol, followed by an intramolecular metathesis reaction catalyzed by a

ruthenium-based catalyst, such as Grubbs' second-generation catalyst, to form the macrocyclic

lactone.[4]

Baeyer-Villiger Oxidation of Renewable-Sourced
Cyclopentadecanone
The Baeyer-Villiger oxidation is a classic organic reaction that converts a cyclic ketone into a

lactone.[5][6][7] When applied to cyclopentadecanone, which can be synthesized from

renewable resources like Malania oleifera oil, it yields Oxacyclohexadecan-2-one.[8] This

reaction can be performed using chemical oxidants or biocatalytically with Baeyer-Villiger

monooxygenases (BVMOs).[9]
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The following tables summarize quantitative data for the different synthesis routes, allowing for

easy comparison of yields and reaction conditions.

Table 1: Chemo-enzymatic Synthesis from Malania oleifera Chum Oil

Step Reaction
Key
Reagents
/Catalysts

Temperat
ure (°C)

Solvent(s
)

Yield (%)
Referenc
e(s)

1

Ozonolysis

&

Reduction

O₃, KBH₄ 0
Hexane,

Ethanol
- [1][8]

2 Cyclization
CH₃ONa/N

aOH

High

Temperatur

e (under

vacuum)

Glycerol - [8]

Overall - - - - 63.0 [1][2]

Table 2: Lipase-Catalyzed Macrolactonization of 16-Hydroxyhexadecanoic Acid

Lipase
Source

Form Solvent
Temperat
ure (°C)

Reaction
Time (h)

Yield (%)
Referenc
e(s)

Candida

antarctica

B

Immobilize

d

Diisopropyl

ether
35 - High [3]

Candida

antarctica

B

Immobilize

d
Toluene 40 - - [10]

Table 3: Ring-Closing Metathesis for Macrocyclic Lactone Synthesis
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Substrate Catalyst
Catalyst
Loading
(mol%)

Solvent Yield (%)
Reference(s
)

Unsaturated

diene ester

Grubbs' 2nd

Gen.
1.0-1.5 - - [4]

Diene oleate

esters

Ruthenium

catalyst
- - Good [11]

Table 4: Baeyer-Villiger Oxidation of Cyclopentadecanone

Oxidant Catalyst Solvent
Temperatur
e (°C)

Yield (%)
Reference(s
)

m-CPBA - CH₂Cl₂ Room Temp. - [5][6]

H₂O₂ Lewis Acid - - - [7]

O₂

Baeyer-

Villiger

Monooxygen

ase (BVMO)

Aqueous

buffer
- - [9]

Experimental Protocols
Protocol 1: Synthesis of Oxacyclohexadecan-2-one from
Malania oleifera Chum Oil
This protocol is adapted from the method described for the synthesis of cyclopentadecanolide

from a renewable vegetable oil.[1][8]

Step 1: Ozonolysis and Reduction to ω-Hydroxycarboxylic Acid Triglyceride

Dissolve Malania oleifera Chum oil (e.g., 200.0 g) in a 1:1 mixture of hexane (200 mL) and

ethanol (200 mL).

Cool the solution to 0°C in an ice bath.
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Bubble ozone gas through the solution for approximately 4 hours, or until the reaction is

complete (monitored by TLC).

After ozonolysis, add a solution of potassium borohydride (50 g) in water (500 mL) dropwise

to the reaction mixture at 10°C over a period of 3 hours.

Neutralize the reaction mixture to a neutral pH with hydrochloric acid.

Filter the resulting precipitate, wash it three times with water, and dry to obtain the ω-

hydroxycarboxylic acid triglyceride.

Step 2: Cyclization to Oxacyclohexadecan-2-one

In a round-bottom flask, mix the dried ω-hydroxycarboxylic acid triglyceride with glycerol and

a mixed catalyst of sodium methoxide and sodium hydroxide.

Heat the mixture under vacuum. The glycerol will begin to distill off, driving the intramolecular

cyclization.

Continue the reaction until the cyclization is complete.

The crude product is then purified by vacuum distillation and subsequent recrystallization

from ethanol to yield pure Oxacyclohexadecan-2-one.

Protocol 2: Lipase-Catalyzed Macrolactonization of 16-
Hydroxyhexadecanoic Acid
This generalized protocol is based on the use of immobilized Candida antarctica lipase B for

macrolactonization.[3][10]

Dissolve 16-hydroxyhexadecanoic acid (1.0 eq) in a suitable organic solvent (e.g., toluene or

diisopropyl ether) to a final concentration of 1 mM.

Add immobilized Candida antarctica lipase B (Novozym 435) to the solution (typically 5-10%

by weight of the substrate).

Incubate the reaction mixture at 35-40°C with continuous stirring.
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To drive the reaction towards the product, remove water as it is formed. This can be

achieved by applying a mild vacuum or using a Dean-Stark apparatus.

Monitor the progress of the reaction by TLC or GC analysis.

Upon completion, filter off the immobilized enzyme. The enzyme can be washed and

potentially reused.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure

Oxacyclohexadecan-2-one.

Protocol 3: Ring-Closing Metathesis (RCM) for
Macrocyclic Lactone Synthesis
This protocol outlines a general procedure for the synthesis of a macrocyclic lactone from an

unsaturated fatty acid.

Step 1: Synthesis of the Diene Ester Precursor

In a round-bottom flask, dissolve an unsaturated fatty acid (e.g., oleic acid, 1.0 eq) in a

suitable solvent (e.g., dichloromethane).

Add an unsaturated alcohol (e.g., allyl alcohol, 1.1 eq) and an esterification catalyst (e.g.,

DCC/DMAP or an acid catalyst).

Stir the reaction at room temperature until the esterification is complete (monitored by TLC).

Work up the reaction mixture by washing with water and brine, drying over anhydrous

sodium sulfate, and evaporating the solvent.

Purify the crude diene ester by column chromatography.

Step 2: Ring-Closing Metathesis

In a nitrogen-filled glovebox, dissolve the diene ester precursor in anhydrous and degassed

toluene to a low concentration (e.g., 0.01 M).
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Add Grubbs' second-generation catalyst (1.0-1.5 mol%).

Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction by TLC

or GC. The reaction is driven by the release of ethylene gas.

Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

Concentrate the reaction mixture and purify the crude product by column chromatography on

silica gel to yield the unsaturated macrocyclic lactone.

Protocol 4: Baeyer-Villiger Oxidation of
Cyclopentadecanone
This protocol describes the chemical oxidation of cyclopentadecanone to

Oxacyclohexadecan-2-one.

Dissolve cyclopentadecanone (1.0 eq) in a suitable solvent such as dichloromethane.

Cool the solution in an ice bath.

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in dichloromethane

dropwise to the cooled solution.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitored by TLC).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate

solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure

Oxacyclohexadecan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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